tert-Butyl (2-chloro-4-ethynylphenyl)carbamate

Description

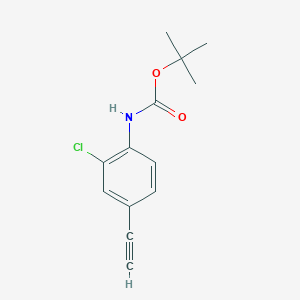

tert-Butyl (2-chloro-4-ethynylphenyl)carbamate is a carbamate-protected aniline derivative featuring a chloro substituent at the 2-position and an ethynyl group (-C≡CH) at the 4-position of the phenyl ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic workflows. This compound is of interest in medicinal chemistry and materials science due to its ethynyl group, which enables click chemistry applications such as Huisgen cycloaddition for bioconjugation or polymer synthesis .

Properties

Molecular Formula |

C13H14ClNO2 |

|---|---|

Molecular Weight |

251.71 g/mol |

IUPAC Name |

tert-butyl N-(2-chloro-4-ethynylphenyl)carbamate |

InChI |

InChI=1S/C13H14ClNO2/c1-5-9-6-7-11(10(14)8-9)15-12(16)17-13(2,3)4/h1,6-8H,2-4H3,(H,15,16) |

InChI Key |

RYBOODUXIKTKSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C#C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-4-ethynylphenyl)carbamate typically involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The chloro substituent at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reactions and Conditions:

-

The Suzuki coupling in demonstrates the replacement of bromine (in a related compound) with cyclopentyl groups, suggesting analogous reactivity for the chloro substituent under palladium catalysis.

-

NAS typically requires electron-deficient aromatic rings, which is facilitated by the carbamate’s electron-withdrawing nature .

Coupling Reactions Involving the Ethynyl Group

The ethynyl group participates in cross-coupling reactions, enabling carbon-carbon bond formation.

Notable Examples:

-

The ethynyl group’s linear geometry and sp-hybridization enhance reactivity in metal-catalyzed couplings .

-

Click chemistry applications are inferred from analogous carbamate derivatives .

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield free amines.

Deprotection Conditions:

| Acid | Solvent | Temperature | Time | Product | Source |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane | 25°C | 2 h | 2-Chloro-4-ethynylaniline | |

| HCl (gaseous) | Dioxane | 0°C → 25°C | 4 h | Amine hydrochloride salt |

Oxidation and Reduction Reactions

The ethynyl group undergoes selective transformations:

Oxidation:

| Reagents | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄, H₂O | Acidic, 50°C | 2-Chloro-4-carboxyphenylcarbamate | Forms carboxylic acid | |

| Ozone | -78°C, then H₂O₂ | Ketone or diketone | Controlled ozonolysis |

Reduction:

| Reagents | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H₂, Lindlar catalyst | EtOH, 25°C | cis-Alkene derivative | Stereoselective hydrogenation | |

| LiAlH₄ | THF, reflux | Amine-alcohol | Over-reduction possible |

Mechanistic Insights

-

Palladium-Catalyzed Couplings : Oxidative addition of the chloro group to Pd(0) forms aryl-palladium complexes, enabling transmetalation with boronic acids or alkynes .

-

Deprotection Kinetics : Boc cleavage follows first-order kinetics in TFA, with protonation of the carbonyl oxygen initiating tert-butyl cation elimination .

Comparative Reactivity

| Functional Group | Reactivity Profile | Synthetic Utility |

|---|---|---|

| Chloro | NAS, cross-couplings | Introduces heteroatoms/aryl groups |

| Ethynyl | Sonogashira, click chemistry | Builds molecular complexity |

| Carbamate | Acid-labile protecting group | Temporarily masks amines |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

One of the prominent applications of tert-butyl (2-chloro-4-ethynylphenyl)carbamate is its role as a potential antitumor agent. Research has indicated that derivatives of carbamates exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the carbamate structure can enhance its selectivity and potency against specific tumor types, making it a candidate for further development in cancer therapeutics .

1.2 Inhibition of Protein Tyrosine Phosphatases

The compound has also been explored as an inhibitor of protein tyrosine phosphatases, which are critical in cellular signaling pathways and have implications in cancer progression. The selective inhibition of these enzymes can disrupt tumor growth and metastasis, positioning this compound as a valuable tool in targeted cancer therapies .

Organic Synthesis Applications

2.1 Synthesis of Protected Amines

In organic synthesis, this compound serves as an important intermediate in the preparation of N-Boc protected amines. This is particularly relevant in the synthesis of pharmaceuticals where protecting groups are essential for controlling reactivity during multi-step synthesis processes . The compound can be synthesized through various methods involving palladium-catalyzed reactions, which allow for high yields and selectivity .

2.2 Versatile Building Block

The compound acts as a versatile building block for the synthesis of more complex organic molecules. Its ethynyl group provides opportunities for further functionalization, enabling the creation of diverse chemical entities that can be tailored for specific applications in drug discovery and materials science .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-4-ethynylphenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on chloride channels or other biological targets to exert its effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of tert-Butyl (2-chloro-4-ethynylphenyl)carbamate with Analogs

Key Findings

Reactivity :

- The ethynyl group in the target compound allows for azide-alkyne cycloaddition, making it superior for bioconjugation compared to nitro or hydroxy analogs .

- Nitro-substituted analogs (e.g., ) are precursors for amine synthesis via catalytic hydrogenation but lack click-compatibility.

- Hydroxy-substituted analogs (e.g., ) exhibit higher polarity, enhancing aqueous solubility but limiting compatibility with hydrophobic matrices.

Stereochemical Influence :

- Chiral analogs (e.g., ) demonstrate stereospecific interactions in biological systems, underscoring the importance of stereochemistry in drug design.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.